N'-(thiophene-2-carbonyl)oxolane-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide typically involves the reaction of thiophene-2-carboxylic acid with oxolane-2-carbohydrazide under specific conditions. One common method involves the use of activated esters or amides with hydrazine to produce thiophene-2-carbohydrazide derivatives . The reaction is often carried out in alcoholic solutions to achieve high yields and purity .
Industrial Production Methods
Industrial production of thiophene derivatives, including N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide, often involves large-scale condensation reactions. These reactions may utilize microwave radiation to enhance reaction rates and yields . The use of microwave radiation has been shown to be effective in synthesizing thiophene-2-carbohydrazide with acceptable yields .
Chemical Reactions Analysis
Types of Reactions
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazone derivatives.
Substitution: Substitution reactions with carbon-centered electrophiles can produce triazole and thiazolidinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include mercaptoacetic acid, acetic anhydride, and various carbon-centered electrophiles . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxadiazole, triazole, and thiazolidinone derivatives, which have shown significant antiproliferative activity against cancer cell lines .
Scientific Research Applications
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with electron-donor atoms in its structure, enhancing its therapeutic effects . It has been shown to bind tightly to key nucleobases and amino acids of proteins, such as human carbonic anhydrase IX (CA IX), indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A closely related compound with similar chemical properties and applications.
N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide: Another thiophene derivative with comparable biological activities.
Uniqueness
N’-(thiophene-2-carbonyl)oxolane-2-carbohydrazide is unique due to its specific structure, which combines the thiophene ring with an oxolane-2-carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(thiophene-2-carbonyl)oxolane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h2,4,6-7H,1,3,5H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDKFAKIOOHAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.